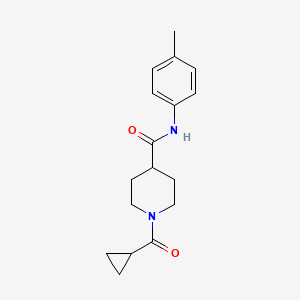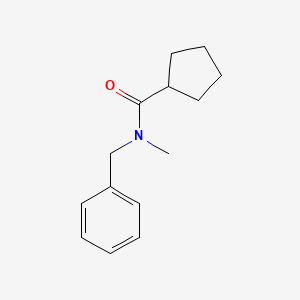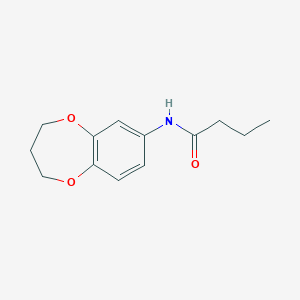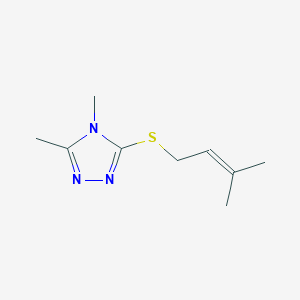
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission.
Mécanisme D'action
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 exerts its pharmacological effects by inhibiting GABA-AT, which results in an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a critical role in the regulation of neuronal excitability. Enhancement of GABAergic neurotransmission by 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce seizure activity, decrease anxiety-like behavior, and alleviate pain. 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has also been shown to enhance cognitive function and memory in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 is its high potency and selectivity for GABA-AT inhibition. This makes it a valuable tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, the complex synthesis of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 can be a limitation for lab experiments, as it requires specialized expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115. One area of research is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 in modulating synaptic plasticity and neurogenesis is an area of active research.
Méthodes De Synthèse
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 can be synthesized using a multi-step process that involves the reaction of piperidine-4-carboxylic acid with 4-methylphenylhydrazine to form the corresponding hydrazide. The hydrazide is then treated with cyclopropanecarbonyl chloride to yield 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115. The synthesis of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. The compound has shown promising results in preclinical studies and has advanced to clinical trials for the treatment of cocaine addiction. 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has also been investigated for its potential to enhance cognitive function and memory.
Propriétés
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-2-6-15(7-3-12)18-16(20)13-8-10-19(11-9-13)17(21)14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGANQNZVISFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)





![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)
